methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
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Overview
Description
Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, an isopropyl group, a p-tolyl group, and a thioacetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the isopropyl and p-tolyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Thioacetate formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioacetate group, yielding the corresponding thiol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazolo[3,4-d]pyridazine core suggests potential interactions with nucleic acids or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate: shares structural similarities with other pyrazolopyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thioacetate group, in particular, allows for unique interactions and transformations that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)16-14-9-19-22(13-7-5-12(3)6-8-13)17(14)18(21-20-16)25-10-15(23)24-4/h5-9,11H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYGUKNJENOUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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